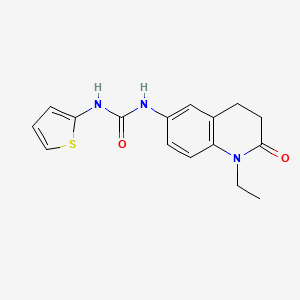

1-(1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea

Description

1-(1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea is a urea derivative featuring a tetrahydroquinolinone scaffold substituted with an ethyl group at the N1 position and a thiophene-2-yl moiety at the terminal urea nitrogen. The tetrahydroquinolinone core contributes to planar rigidity, while the thiophene group introduces electron-rich aromaticity, which may enhance binding interactions with biological targets.

Propriétés

IUPAC Name |

1-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-thiophen-2-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2S/c1-2-19-13-7-6-12(10-11(13)5-8-15(19)20)17-16(21)18-14-4-3-9-22-14/h3-4,6-7,9-10H,2,5,8H2,1H3,(H2,17,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPMJOVHADVMWIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)NC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

1-(1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural combination of a tetrahydroquinoline moiety and a thiophene group, which may confer distinctive pharmacological properties. Research indicates that this compound could play a significant role in medicinal chemistry, particularly in the development of antiviral, anti-inflammatory, and anticancer agents.

Antiviral Properties

Recent studies have highlighted the antiviral potential of this compound. Specifically, it has demonstrated significant inhibitory effects against Influenza A and Coxsackievirus B3 . These findings suggest that it may be a candidate for further research into antiviral therapies aimed at treating viral infections.

Anti-inflammatory Effects

The compound has also shown promise in modulating inflammatory responses. It is believed to interact with various receptors involved in inflammation pathways, potentially reducing the activity of pro-inflammatory cytokines. This activity indicates its potential utility in treating inflammatory diseases.

Anticancer Activity

In vitro studies have indicated that this compound exhibits anticancer properties. Preliminary results from cell line assays suggest that it may inhibit cell proliferation in various cancer types. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Table 2: Summary of Biological Activities

Study on Antiviral Activity

A recent investigation focused on the antiviral properties of this compound against Influenza A. The study utilized various concentrations to assess its efficacy and found that it significantly reduced viral replication in treated cells compared to controls.

Study on Anticancer Effects

In another study examining its anticancer effects, researchers treated several cancer cell lines with varying doses of the compound. Results indicated a dose-dependent decrease in cell viability across multiple cancer types, highlighting its potential as a broad-spectrum anticancer agent.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related analogs, focusing on substituent effects, synthetic yields, and biological activities.

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity: The ethyl group in the target compound likely improves membrane permeability compared to polar aminoalkyl substituents (e.g., dimethylaminoethyl in compound 26) but may reduce water solubility . Thiophene-containing analogs (e.g., target compound and 5h) exhibit enhanced π-π interactions in receptor binding compared to purely phenyl-substituted ureas (e.g., 5e) .

Synthetic Challenges: Bulky substituents (e.g., diethylaminoethyl in compound 27) lower reaction yields (43.7% vs. 56% for dimethylaminoethyl analog) due to steric hindrance . Chiral separation of enantiomers (e.g., (±)-35) requires advanced techniques like supercritical fluid chromatography (SFC), highlighting the complexity of stereochemical optimization .

Biological Activity Trends: Urea derivatives with electron-withdrawing groups (e.g., 5e with -CF3) show potent cytotoxicity against cancer cell lines, suggesting the target compound’s thiophene moiety may offer a balance between potency and selectivity . Aminoalkyl-substituted analogs (e.g., compound 26) demonstrate moderate anticancer activity, implying that the target compound’s ethyl group could modulate toxicity profiles .

Q & A

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?

- Methodological Answer : Re-evaluate force field parameters in docking studies (e.g., solvation effects). Validate with alanine scanning mutagenesis to confirm critical residues. Cross-validate with isothermal titration calorimetry (ITC) for binding thermodynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.